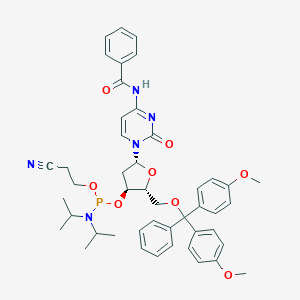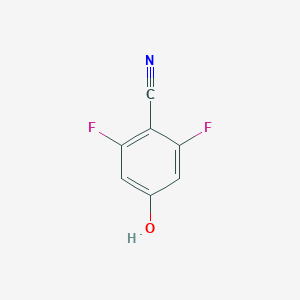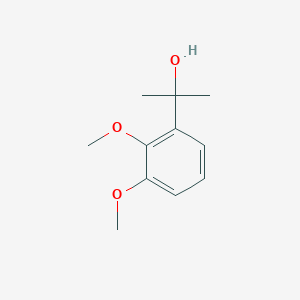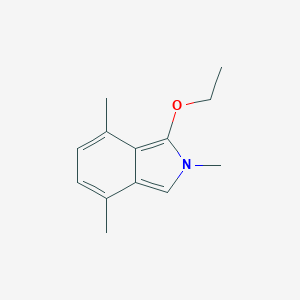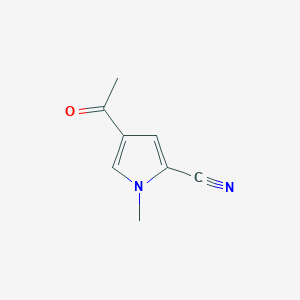
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, material science, and organic synthesis. This compound is also known as AMPC and has a molecular formula of C8H8N2O.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is not well understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions due to the presence of the carbonitrile functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. However, it has been reported that this compound may have potential antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its low toxicity and ease of synthesis. However, the limitations include its limited solubility in certain solvents and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research involving 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Investigating its potential use as a building block in the synthesis of novel organic compounds.
2. Exploring its potential use as a precursor in the synthesis of new materials.
3. Studying its mechanism of action in various chemical reactions.
4. Investigating its potential as an antimicrobial agent.
5. Developing new methods for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion:
In conclusion, 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is limited research on its biochemical and physiological effects, the potential applications of this compound in drug development, material science, and organic synthesis make it an important area of study for future research.
Aplicaciones Científicas De Investigación
The potential applications of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use as a precursor in the synthesis of novel materials.
Propiedades
Número CAS |
119580-83-5 |
|---|---|
Nombre del producto |
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-acetyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-3-8(4-9)10(2)5-7/h3,5H,1-2H3 |
Clave InChI |
ZSJVTOHDDXTIEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
SMILES canónico |
CC(=O)C1=CN(C(=C1)C#N)C |
Sinónimos |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
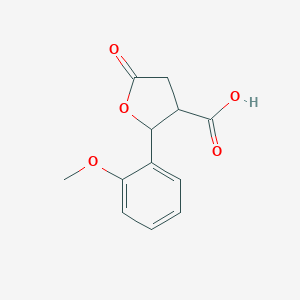
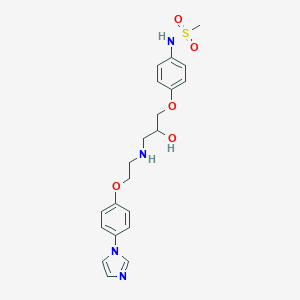
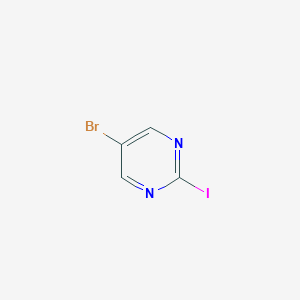
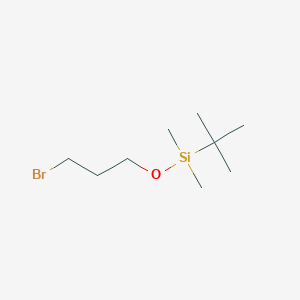
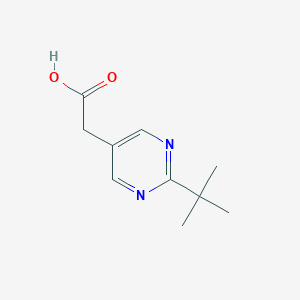
![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
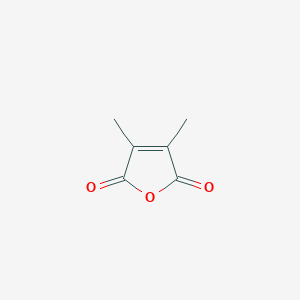
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
